molecular formula C25H23BF4PRh- B1627847 Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate CAS No. 305367-01-5

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Cat. No.: B1627847
CAS No.: 305367-01-5
M. Wt: 544.1 g/mol
InChI Key: HABOUGZKHMKREQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate, also known as Rh-Diene, is a highly reactive and versatile catalyst used in organic chemistry. It is a complex of rhodium with triphenylphosphine and tetrafluoroborate, which is used as a catalyst for a variety of organic reactions. Rh-Diene has been widely used in many scientific research applications due to its unique properties and advantages.

Scientific Research Applications

Mechanisms and Asymmetric Homogeneous Hydrogenation

  • Bicyclo[2.2.1]hepta-2,5-diene, when combined with rhodium and triphenylphosphane, plays a significant role in asymmetric homogeneous hydrogenation. These components react with hydrogen in polar solvents, leading to the formation of solvated dihydrides or solvates. The stability of these products depends on the structure of the phosphine ligand, highlighting the intricate balance between ligand design and catalytic activity (Brown et al., 1981).

Catalytic Activity in Asymmetric Addition

  • The catalytic prowess of rhodium complexes is further demonstrated in the asymmetric addition of phenylboronic acid to cyclic enones and N-sulfonylimines. New C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes bearing methyl and phenyl substituents have shown high activity and enantioselectivity, underscoring the potential of these complexes in synthesizing enantiomerically pure compounds (Berthon-Gelloz & Hayashi, 2006).

Development and Application of Chiral Ligands

  • Enantiopure bicyclo[2.2.1]heptane derivatives, synthesized through diastereoselective reactions and used in rhodium-catalyzed asymmetric hydrogenations, serve as chiral ligands. These studies reveal the nuanced interplay between ligand structure and catalytic selectivity, contributing to the development of more effective asymmetric synthesis methods (Morimoto, Yamazaki, & Achiwa, 2004).

Structural and Spectroscopical Characterization

  • The synthesis and characterization of rhodium(I) complexes with bicyclo[2.2.1]hepta-2,5-diene ligands offer insights into the reactivity of these complexes towards N-, P-, and O-donors. This research contributes to the understanding of the structural properties that influence the reactivity and stability of metal complexes in various catalytic processes (Pettinari et al., 1998).

Novel Ligand Synthesis for Asymmetric Catalysis

  • Innovations in ligand design, such as the synthesis of novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, underscore the importance of ligand architecture in achieving high enantioselectivity in rhodium-catalyzed reactions. These advances open new avenues for the synthesis of chiral molecules, pivotal in the development of pharmaceuticals and fine chemicals (Sun et al., 2021).

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOUGZKHMKREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BF4PRh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584380
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305367-01-5
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
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Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
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